molecular formula C16H18N2O3 B5793812 N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide

N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide

Cat. No. B5793812
M. Wt: 286.33 g/mol
InChI Key: ZUMSZUMDNGNXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide, also known as fura-2, is a fluorescent probe commonly used in scientific research to measure intracellular calcium ion concentration. Fura-2 is a synthetic compound that has been widely used in various fields of research, including neuroscience, pharmacology, and cell biology.

Mechanism of Action

Fura-2 works by binding to calcium ions and undergoing a conformational change that results in a change in its fluorescence properties. When excited with ultraviolet light, N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide emits light at two different wavelengths depending on the calcium concentration. This allows researchers to measure changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects
Fura-2 has been shown to have minimal physiological effects and is generally considered to be non-toxic to cells. However, prolonged exposure to high concentrations of N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide can lead to cell damage and death. Therefore, it is important to use appropriate concentrations and exposure times when using N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide in experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide is its high sensitivity and selectivity for calcium ions, which makes it a valuable tool for studying calcium signaling pathways. Fura-2 is also relatively easy to use and can be incorporated into a variety of experimental setups. However, N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide has some limitations, including its inability to measure calcium levels in certain cellular compartments and its sensitivity to pH changes.

Future Directions

There are several future directions for the use of N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide in scientific research. One area of research is the development of new fluorescent probes that can measure other ions or molecules in cells. Another area of research is the development of new imaging techniques that can provide higher spatial and temporal resolution for measuring intracellular calcium levels. Additionally, N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide could be used in conjunction with other imaging techniques, such as electron microscopy, to provide a more complete picture of cellular processes.

Synthesis Methods

The synthesis of N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide involves the reaction of 2-furoic acid with diethylamine to form 2-furamide. The resulting compound is then reacted with 2-nitrobenzoyl chloride to produce N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide. The final product is purified by recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

Fura-2 has been extensively used in scientific research as a calcium indicator due to its high sensitivity and selectivity. It has been used to study various cellular processes such as neurotransmitter release, muscle contraction, and cell signaling pathways. Fura-2 has also been used to investigate the effects of drugs on intracellular calcium levels and to screen potential drug candidates.

properties

IUPAC Name

N-[2-(diethylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-18(4-2)16(20)12-8-5-6-9-13(12)17-15(19)14-10-7-11-21-14/h5-11H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMSZUMDNGNXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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